molecular formula C14H7NO5 B12585015 1-Hydroxy-5-nitroanthracene-9,10-dione CAS No. 645389-72-6

1-Hydroxy-5-nitroanthracene-9,10-dione

Cat. No.: B12585015
CAS No.: 645389-72-6
M. Wt: 269.21 g/mol
InChI Key: PMOIXALWOXIPOK-UHFFFAOYSA-N
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Description

Overview of Anthraquinone (B42736) Core Structure in Chemical and Biological Contexts

Anthraquinones are a large and diverse family of aromatic compounds based on the 9,10-anthracenedione structure, which consists of three fused benzene (B151609) rings. nih.govnih.gov This core structure is a chromophore, meaning it absorbs light in the ultraviolet-visible region, a property that has led to the widespread use of anthraquinone derivatives as dyes and pigments. nih.gov The planar and rigid nature of the anthraquinone scaffold also allows it to participate in various chemical reactions, including redox cycling and substitution reactions. numberanalytics.com

In biological systems, anthraquinones are known for their diverse activities. nih.gov They can interact with biological macromolecules and participate in cellular processes. The ability of the quinone structure to accept and donate electrons is central to many of their biological effects. nih.gov Natural anthraquinones are found in various organisms, including plants, fungi, and lichens, where they are believed to play roles in defense and survival. nih.govnih.gov

Significance of Hydroxyl and Nitro Substituents on Anthracene-9,10-dione Systems

The functionalization of the anthraquinone core with hydroxyl and nitro groups significantly modifies its chemical and physical properties.

Hydroxyl Groups: The presence of a hydroxyl group can influence the molecule's solubility, reactivity, and biological activity. It has been shown that the number and position of hydroxyl groups on the anthraquinone ring can affect its interactions with biological targets. nih.gov For instance, the hydroxyl group can participate in hydrogen bonding, which can be crucial for binding to enzymes or other proteins. The polarity of anthraquinone derivatives is also affected by hydroxyl substituents, which in turn influences their antibacterial properties. nih.govrsc.org

Nitro Groups: The nitro group is a strong electron-withdrawing group. Its presence on the anthraquinone ring system can significantly impact the molecule's electronic properties. vulcanchem.comacs.org This electron-withdrawing nature can enhance the molecule's ability to generate reactive oxygen species (ROS) through redox cycling, a mechanism that is often linked to the biological activity of nitroaromatic compounds. vulcanchem.com The introduction of a nitro group can also shift the absorption spectrum of the anthraquinone, which is relevant for applications in dyes and photodynamic therapy. vulcanchem.com

Research Landscape and Emerging Areas for Functionalized Anthraquinones

The field of functionalized anthraquinones is an active area of research with a wide range of potential applications. Scientists are continuously exploring the synthesis of new anthraquinone derivatives with tailored properties for various uses. researchgate.net

Recent research has focused on several key areas:

Materials Science: Functionalized anthraquinones are being investigated for their potential use in advanced materials. For example, anthraquinone-based polymers are being developed as electrode materials for high-performance organic batteries. nih.govresearchgate.net The ability of the anthraquinone core to store charge, combined with the properties of various functional groups, makes these materials promising for energy storage applications. nih.gov

Medicinal Chemistry: The biological activities of anthraquinones continue to be a major focus of research. Scientists are designing and synthesizing new anthraquinone derivatives as potential therapeutic agents. researchgate.net Research is ongoing to understand the structure-activity relationships of these compounds to optimize their efficacy and selectivity. researchgate.net

Catalysis: The redox properties of anthraquinones make them suitable for use as catalysts in various chemical reactions. numberanalytics.com Research is exploring the development of new anthraquinone-based catalytic systems for green and sustainable chemistry.

The ongoing exploration of functionalized anthraquinones promises to yield new discoveries and applications across a broad spectrum of scientific and technological fields. The versatility of the anthraquinone scaffold, coupled with the ability to tune its properties through the introduction of various functional groups, ensures its continued importance in contemporary chemical research.

Data Tables

Table 1: Physicochemical Properties of 1-Hydroxy-5-nitroanthracene-9,10-dione

PropertyValueSource
Molecular FormulaC₁₄H₇NO₅ vulcanchem.com
Molecular Weight269.21 g/mol vulcanchem.com
AppearanceSolid sigmaaldrich.com
LogP2.599 vulcanchem.com
Topological Polar Surface Area100.19 Ų vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

645389-72-6

Molecular Formula

C14H7NO5

Molecular Weight

269.21 g/mol

IUPAC Name

1-hydroxy-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H7NO5/c16-10-6-2-4-8-12(10)14(18)7-3-1-5-9(15(19)20)11(7)13(8)17/h1-6,16H

InChI Key

PMOIXALWOXIPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)O

Origin of Product

United States

Synthetic Methodologies for 1 Hydroxy 5 Nitroanthracene 9,10 Dione and Its Analogs

Direct Nitration Strategies and Regioselectivity Considerations

The most common and direct route to synthesizing 1-Hydroxy-5-nitroanthracene-9,10-dione involves the electrophilic substitution of a nitro group onto a 1-hydroxyanthraquinone (B86950) scaffold. The success of this method hinges on careful control over regioselectivity and reaction conditions.

Nitrating Agent Selection and Reaction Conditions (e.g., acid concentration, temperature control)

The synthesis of this compound is typically achieved through the nitration of 1-hydroxyanthraquinone. vulcanchem.com This reaction employs a mixture of concentrated nitric acid (HNO₃) as the nitrating agent and concentrated sulfuric acid (H₂SO₄) as a catalyst. The sulfuric acid plays a crucial role by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction. vulcanchem.com

Temperature control is a critical parameter in this process. The reaction is generally conducted at low temperatures, between 0–5°C, to manage the exothermic nature of the reaction and to prevent over-nitration, which would lead to the formation of dinitro or other polysubstituted byproducts. vulcanchem.com Similar conditions are applied for the synthesis of related compounds, such as the nitration of 1,4-dihydroxyanthraquinone to produce 1,4-dihydroxy-5-nitroanthracene-9,10-dione (B13141818), where careful temperature management is essential for selective nitration at the 5-position. evitachem.com

Table 1: Reaction Conditions for Direct Nitration of Hydroxyanthraquinones

Starting MaterialNitrating AgentCatalystTemperatureTarget ProductSource(s)
1-HydroxyanthraquinoneConcentrated HNO₃Concentrated H₂SO₄0–5°CThis compound vulcanchem.com
1,4-DihydroxyanthraquinoneConcentrated HNO₃Concentrated H₂SO₄Controlled1,4-Dihydroxy-5-nitroanthracene-9,10-dione evitachem.com

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of this compound requires precise management of the reaction parameters discussed above. The concentration of the acids and the reaction temperature are the primary levers for controlling the outcome. vulcanchem.com Excessive heat can lead to the decomposition of the starting material or the product and promotes the formation of unwanted side products. vulcanchem.com By maintaining a low temperature and carefully controlling the stoichiometry of the nitrating agent, chemists can maximize the yield of the desired monosubstituted product while minimizing impurities. vulcanchem.com

Multi-Step Synthetic Approaches and Intermediate Transformations

While direct nitration is a primary route, multi-step syntheses offer alternative pathways and provide access to a wider range of functionalized anthraquinone (B42736) analogs. These methods involve the creation and transformation of various intermediates.

Hydrolysis of Pre-nitrated Precursors

An alternative strategy for creating hydroxyanthraquinones involves the transformation of pre-nitrated precursors. For instance, dihydroxyanthraquinones can be prepared from their corresponding dinitroanthraquinone counterparts. google.com This process involves reacting a dinitroanthraquinone, such as 1,5-dinitroanthraquinone, with a metal salt like sodium formate (B1220265) in a suitable reaction medium like dimethylformamide (DMF). google.com The reaction is typically carried out at elevated temperatures, ranging from 80°C to 145°C, to convert the nitro groups into hydroxyl groups. google.com It is noteworthy that under an oxidizing atmosphere, this type of reaction can also yield hydroxynitroanthraquinone as a byproduct, highlighting a potential, albeit less direct, route to the target compound class. google.com

Functional Group Interconversions

Functional group interconversions represent a powerful tool in the multi-step synthesis of complex anthraquinone derivatives. These transformations allow for the modification of existing functional groups to introduce new properties or to prepare molecules that are not accessible through direct synthesis.

Key examples of such interconversions include:

Reduction of Nitro Groups: The nitro group on a compound like 1,4-dihydroxy-5-nitroanthracene-9,10-dione can be reduced to form the corresponding amino derivative using reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation. evitachem.com

Substitution of Hydroxyl Groups: The hydroxyl groups can undergo reactions to form ethers or esters when treated with alkyl halides or acyl chlorides, respectively. evitachem.com

Suzuki-Miyaura Cross-Coupling: A more advanced synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents. For example, 1-hydroxy-2-bromoanthraquinone or 1-hydroxy-4-iodoanthraquinone can be reacted with various arylboronic acids in the presence of a palladium catalyst to yield 2-aryl or 4-aryl substituted 1-hydroxyanthraquinones. nih.gov This method provides a versatile approach to creating a library of analogs with diverse substituents. nih.gov

Table 2: Examples of Functional Group Interconversions in Anthraquinone Synthesis

Starting CompoundReagents/Reaction TypeResulting Functional GroupProduct Class ExampleSource(s)
NitroanthraquinoneSodium borohydride or H₂/catalyst (Reduction)Amino group (-NH₂)Aminoanthraquinone evitachem.com
HydroxyanthraquinoneAlkyl halide or Acyl chloride (Substitution)Ether or EsterAlkoxy- or Acyloxy-anthraquinone evitachem.com
Bromo/Iodo-hydroxyanthraquinoneArylboronic acid, Pd catalyst (Suzuki Coupling)Aryl groupAryl-substituted hydroxyanthraquinone nih.gov

Green Chemistry Principles in the Synthesis of Anthraquinone Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of anthraquinones to develop more environmentally benign and efficient processes. These methods focus on reducing waste, avoiding hazardous solvents, and using non-toxic, renewable materials.

Several green approaches have been reported for the synthesis of the core anthraquinone structure:

Water as a Solvent: One innovative method utilizes alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and readily available catalyst for the synthesis of anthraquinone derivatives from phthalic anhydride (B1165640) and substituted benzenes. tandfonline.comresearchgate.net This reaction is performed in water at ambient temperature, offering significant advantages in terms of environmental impact and ease of workup, with reported yields ranging from 70% to 96%. researchgate.net

Solvent-Free Conditions: Another green strategy involves Friedel-Crafts reactions under solvent-free conditions using solid acid catalysts. researchgate.net This approach minimizes waste by eliminating the need for organic solvents. The use of solid catalysts also allows for easier separation from the reaction mixture and potential for regeneration and reuse. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of anthraquinones from phthalic anhydride and benzene (B151609) derivatives. google.com This method can significantly reduce reaction times from hours to minutes and often leads to higher yields, aligning with green chemistry goals of energy efficiency. google.com

Table 3: Overview of Green Synthetic Methods for Anthraquinone Derivatives

MethodKey FeaturesStarting MaterialsAdvantagesSource(s)
Alum Catalysis in WaterUses water as solvent, inexpensive catalystPhthalic anhydride, Substituted benzenesEnvironmentally friendly, high yields (70-96%), mild conditions tandfonline.comresearchgate.net
Solid Acid CatalysisSolvent-free conditionsPhthalic anhydride, Substituted benzenesReduced waste, reusable catalyst researchgate.net
Microwave-Assisted SynthesisUse of microwave irradiationPhthalic anhydride, Benzene derivativesRapid reaction times (1-120 min), high yields, energy efficient google.com

Scalability of Synthetic Pathways for Research Applications

The transition of synthetic methodologies for this compound and its analogs from laboratory-scale preparations to productions suitable for extensive research applications necessitates a thorough evaluation of their scalability. For research purposes, scalability is not merely about producing larger quantities but also about ensuring batch-to-batch consistency, high purity, and cost-effectiveness. The primary synthetic routes, while effective at a small scale, present distinct challenges and considerations when scaled up.

The most common laboratory synthesis for this compound involves the direct nitration of 1-hydroxyanthraquinone. evitachem.com This electrophilic aromatic substitution is typically carried out using a nitrating agent, such as concentrated nitric acid, in the presence of a strong acid catalyst like sulfuric acid. While the reaction is straightforward in principle, its scalability for producing high-purity material for research is governed by several critical parameters.

A significant challenge in scaling up this synthesis is the control of regioselectivity and the prevention of over-nitration. The hydroxyl group of 1-hydroxyanthraquinone is an activating, ortho-, para-directing group, while the deactivating effect of the quinone system directs nitration to the other ring. This directing effect favors the formation of the 1-hydroxy-5-nitro and 1-hydroxy-8-nitro isomers. However, achieving high selectivity for the desired 5-nitro isomer on a larger scale can be difficult.

Key Considerations for Scalable Synthesis:

ParameterChallenge in Scaling UpMitigation Strategies for Research-Scale Production
Temperature Control Exothermic nature of nitration can lead to localized overheating in larger reactors, increasing the rate of side reactions and decomposition.Utilize jacketed reactors with efficient heat exchange, controlled addition of reagents, and potentially continuous-flow reactors for superior temperature management.
Mixing Inadequate mixing in larger vessels can result in concentration gradients of the nitrating agent, leading to inconsistent product quality and a higher proportion of by-products.Employ high-torque overhead stirrers and appropriately designed reactor geometries to ensure homogeneous reaction conditions.
Work-up and Purification Handling large volumes of acidic reaction mixtures and subsequent purification steps can be cumbersome. The separation of isomeric and over-nitrated by-products often requires laborious chromatographic techniques.Develop optimized precipitation and recrystallization protocols. For high-purity requirements, explore scalable chromatographic methods such as flash chromatography or pH-zone-refining counter-current chromatography, which has been successfully applied for the large-scale separation of other hydroxyanthraquinones. nih.gov
Yield vs. Purity Pushing for higher yields by increasing reaction time or temperature often compromises the purity of the product.Optimize reaction conditions to find a balance between acceptable yield and high purity suitable for research applications. This may involve stopping the reaction before full consumption of the starting material to minimize by-product formation.

For analogous compounds, such as other nitroanthraquinone derivatives, alternative scalable synthetic strategies have been explored. For instance, a process for preparing hydroxyanthraquinones from nitroanthraquinones using alkali salts in polar aprotic solvents has been patented. google.com This method offers a potential route that might be adapted for the synthesis of this compound, possibly providing a different impurity profile that could be easier to manage on a larger scale.

In one patented example for the preparation of 1-hydroxy-5-nitro-anthraquinone from 1,5-dinitro-anthraquinone, the reaction yielded the target compound with the following by-products: google.com

CompoundPercentage
1-hydroxy-5-nitro-anthraquinoneMain Product
1,5-dihydroxy-anthraquinone1.5%
1,8-dihydroxy-anthraquinone2.5%
1-hydroxy-2,5-dinitro anthraquinone1.5%

This data underscores the importance of developing robust purification strategies when scaling up the synthesis for research applications where high purity is paramount. The scalability of the synthesis of 1,4-dihydroxy-5-nitroanthracene-9,10-dione, a close analog, also relies on careful control of nitration conditions and subsequent purification by recrystallization or chromatography to remove unreacted materials and by-products. evitachem.com

Ultimately, the successful scaling of synthetic pathways for this compound and its analogs for research applications hinges on a multi-faceted optimization of reaction conditions to control selectivity, coupled with the development of efficient and scalable purification protocols to ensure the high purity and batch-to-batch consistency required for reliable scientific investigation.

Advanced Spectroscopic and Structural Characterization of 1 Hydroxy 5 Nitroanthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Architecture

NMR spectroscopy serves as a powerful tool for mapping the carbon and proton environments within the 1-hydroxy-5-nitroanthracene-9,10-dione molecule. The asymmetry introduced by the hydroxyl and nitro substituents leads to a complex and informative set of spectra.

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the seven aromatic protons. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group significantly influences the chemical shifts of the protons on their respective rings.

The proton of the hydroxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. This significant deshielding is a direct consequence of strong intramolecular hydrogen bonding with the adjacent carbonyl group at C9.

The aromatic region will exhibit a complex pattern of doublets and triplets. The protons on the hydroxyl-substituted ring (H-2, H-3, H-4) and the nitro-substituted ring (H-6, H-7, H-8) will have distinct chemical shifts. For instance, in related anthraquinone (B42736) structures, protons ortho to the hydroxyl group are generally shifted upfield compared to those on the unsubstituted ring, while protons on the nitro-substituted ring are shifted downfield due to the nitro group's strong deshielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1-OH 12.0 - 13.0 br s -
H-2 7.20 - 7.40 d ~8.0
H-3 7.60 - 7.80 t ~8.0
H-4 7.80 - 8.00 d ~8.0
H-6 8.10 - 8.30 d ~8.0
H-7 7.90 - 8.10 t ~8.0
H-8 8.30 - 8.50 d ~8.0

Note: These are predicted values based on the analysis of similar substituted anthraquinones. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. This compound has 14 carbon atoms, and due to the molecular asymmetry, each is expected to produce a distinct signal.

The two carbonyl carbons (C-9 and C-10) are the most deshielded, appearing in the δ 180-190 ppm region. The C-9 carbonyl, being intramolecularly hydrogen-bonded to the C-1 hydroxyl group, is expected to be more deshielded than the C-10 carbonyl. The carbons bearing the hydroxyl (C-1) and nitro (C-5) groups will also exhibit significant shifts. The C-1 carbon signal will appear around δ 160-165 ppm, while the C-5 carbon, attached to the electron-withdrawing nitro group, will be deshielded and appear in a similar region. The remaining aromatic carbons will resonate in the δ 115-140 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 160.0 - 165.0
C-2 120.0 - 125.0
C-3 135.0 - 140.0
C-4 118.0 - 122.0
C-4a 130.0 - 135.0
C-5 150.0 - 155.0
C-6 125.0 - 130.0
C-7 130.0 - 135.0
C-8 128.0 - 132.0
C-8a 132.0 - 137.0
C-9 185.0 - 190.0
C-9a 115.0 - 120.0
C-10 180.0 - 185.0
C-10a 133.0 - 138.0

Note: These are predicted values based on the analysis of similar substituted anthraquinones. Actual experimental values may vary.

While ¹H and ¹³C NMR provide information about the chemical environments, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, correlations would be observed between H-2 and H-3, and between H-3 and H-4, confirming their positions on the same aromatic ring. Similarly, correlations between H-6, H-7, and H-8 would establish their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For example, the hydroxyl proton (1-OH) would show a strong correlation to C-1, C-2, and most importantly, to the C-9 carbonyl carbon, providing definitive evidence for the intramolecular hydrogen bond. Protons H-4 and H-8 would show correlations to the carbonyl carbons, helping to assign their positions relative to the quinone moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule by probing its vibrational modes. These methods are particularly sensitive to the presence of specific functional groups and the effects of hydrogen bonding.

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its functional groups.

Hydroxyl (-OH) group: The stretching vibration of the hydroxyl group is highly sensitive to hydrogen bonding. A free -OH group would show a sharp absorption band around 3600 cm⁻¹. However, due to strong intramolecular hydrogen bonding with the C-9 carbonyl group, this band is expected to be broadened and shifted to a much lower frequency, typically in the range of 3200-2500 cm⁻¹.

Nitro (-NO₂) group: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) typically found between 1560 and 1500 cm⁻¹, and a symmetric stretch (νs) between 1360 and 1300 cm⁻¹. mdpi.com

Quinone (>C=O) groups: The anthraquinone skeleton has two carbonyl groups. In the absence of hydrogen bonding, the carbonyl stretching vibration would appear around 1675 cm⁻¹. In this compound, two distinct carbonyl bands are expected. The C-9 carbonyl, involved in the intramolecular hydrogen bond, will have its stretching frequency lowered to around 1630-1650 cm⁻¹. The "free" C-10 carbonyl will absorb at a higher frequency, closer to the typical value of 1670-1680 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Hydroxyl (-OH) O-H stretch (H-bonded) 3200 - 2500 (broad)
Quinone (C=O) C=O stretch (free, C-10) 1670 - 1680
Quinone (C=O) C=O stretch (H-bonded, C-9) 1630 - 1650
Nitro (-NO₂) Asymmetric stretch 1500 - 1560
Nitro (-NO₂) Symmetric stretch 1300 - 1360
Aromatic C=C C=C stretch 1580 - 1620

Note: These are predicted values based on the analysis of similar substituted anthraquinones. Actual experimental values may vary.

The most significant spectral feature demonstrating intramolecular hydrogen bonding is the state of the hydroxyl and carbonyl vibrational modes. The formation of a six-membered chelate ring between the C-1 hydroxyl group and the C-9 carbonyl group significantly perturbs their electronic and vibrational properties.

As mentioned, the O-H stretching vibration is substantially red-shifted and broadened. Simultaneously, the C=O stretching frequency of the C-9 carbonyl is also red-shifted compared to the C-10 carbonyl. This shift is a direct result of the weakening of the C=O bond due to the donation of electron density from the oxygen of the hydroxyl group through the hydrogen bond. Studies on similar molecules, such as 1,8-dihydroxyanthraquinone, have extensively documented this phenomenon. rsc.org The magnitude of these shifts provides a qualitative measure of the strength of the intramolecular hydrogen bond. This strong hydrogen bond is a key feature of the molecule's structure and plays a significant role in determining its chemical and physical properties.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

The electronic spectrum of this compound is dominated by its extensive chromophoric system, which is composed of the anthraquinone core modified by hydroxyl and nitro substituents.

Analysis of π→π* and n→π* Electronic Transitions

The UV-Vis absorption spectrum of anthraquinone derivatives is characterized by several electronic transitions. The core structure of this compound, like other anthraquinones, gives rise to distinct absorption bands corresponding to π→π* and n→π* transitions. vulcanchem.com

π→π Transitions:* These are high-energy transitions that typically occur in the UV region (around 250-400 nm for analogous compounds) and are responsible for the strong absorption bands. vulcanchem.com They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. These transitions are generally allowed and thus have high molar absorptivity (ε).

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms in the carbonyl and hydroxyl groups) to a π* antibonding orbital. youtube.comrsc.org Compared to π→π* transitions, n→π* transitions are of lower energy, appearing at longer wavelengths, often in the visible region. youtube.com They are typically symmetry-forbidden, resulting in weak absorption bands with low molar absorptivity. youtube.com The presence of both carbonyl and nitro groups, which contain non-bonding electrons, contributes to these transitions.

Theoretical and experimental studies on related substituted anthraquinones confirm the presence of these transitions. For instance, calculations on similar molecules show that the lowest energy absorption bands in the visible region possess a significant charge transfer character, a feature typical of anthraquinone derivatives. psu.edu

Table 1: Typical Electronic Transitions in Substituted Anthraquinones

Transition Type Typical Wavelength Region (nm) Characteristics
π→π* 250 - 400 High intensity, allowed transition
n→π* > 400 Low intensity, forbidden transition
Charge Transfer (CT) Visible Region Broad band, characteristic of substituted anthraquinones psu.edu

Note: Specific values for this compound are dependent on solvent and experimental conditions. Data is inferred from analogous compounds.

Influence of Substituents on Bathochromic/Hypsochromic Shifts

The positions and electronic nature of substituents on the anthraquinone skeleton significantly modulate the energy of the electronic transitions, causing shifts in the absorption maxima.

Bathochromic Shift (Red Shift): This shift to longer wavelengths is observed due to substituents that decrease the HOMO-LUMO energy gap. In this compound, both the hydroxyl (-OH) group and the nitro (-NO₂) group contribute to bathochromic shifts.

The -OH group is an electron-donating auxochrome which increases the electron density of the aromatic system through resonance, raising the energy of the HOMO and causing a red shift.

The -NO₂ group is a powerful electron-withdrawing group that extends the conjugation and lowers the energy of the LUMO. vulcanchem.com This effect also typically results in a bathochromic shift. nih.gov

The combined effect of an electron-donating group (-OH) and an electron-withdrawing group (-NO₂) creates a "push-pull" system, which is highly effective at reducing the HOMO-LUMO gap and shifting the absorption significantly into the visible region, thereby imparting color to the compound.

Studies on various substituted anthraquinones have consistently demonstrated that electron-donating and electron-withdrawing substituents lead to bathochromic shifts in their fluorescence and absorption spectra. nih.govacs.org

Photophysical Properties and Fluorescence Behavior

While many anthraquinone derivatives are fluorescent, the introduction of a nitro group drastically alters the photophysical properties of this compound.

The nitro group is well-known as a fluorescence quencher. researchgate.net This quenching effect occurs because the nitro group introduces non-bonding orbitals that facilitate efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). researchgate.net This process competes effectively with fluorescence, which is the radiative decay from the S₁ state to the ground state (S₀). Consequently, the fluorescence quantum yield of nitro-substituted aromatic compounds is often severely diminished or negligible. For related nitro-substituted fluorescein (B123965) compounds, the fluorescence quantum yield is reported to be very low (Φf < 10⁻⁴). researchgate.net Therefore, this compound is expected to be a very weakly fluorescent or non-fluorescent compound in solution at room temperature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

The molecular formula of the compound is C₁₄H₇NO₅, which corresponds to a monoisotopic mass of approximately 269.03 g/mol . vulcanchem.com In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would confirm this molecular weight.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. Based on the functional groups present, the following fragmentation pathways are expected:

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the NO₂ radical (46 Da) or an NO radical (30 Da). nih.gov

Loss of Carbonyl Groups: Sequential loss of carbon monoxide (CO, 28 Da) is a characteristic fragmentation pattern for quinones.

Loss of Hydroxyl Group: Cleavage of the hydroxyl radical (·OH, 17 Da) may also be observed.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Ion Formula Mass of Lost Fragment (Da) Predicted m/z
[M]⁺ [C₁₄H₇NO₅]⁺ 0 269
[M-NO]⁺ [C₁₄H₇O₄]⁺ 30 239
[M-NO₂]⁺ [C₁₄H₇O₃]⁺ 46 223
[M-CO]⁺ [C₁₃H₇NO₄]⁺ 28 241
[M-CO-NO₂]⁺ [C₁₃H₇O]⁺ 74 195

Note: The m/z values are based on the monoisotopic mass of the most common isotopes.

Single Crystal X-ray Diffraction (SCXRD) for Three-Dimensional Molecular Structure

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

While specific SCXRD data for this compound was not found in the searched literature, the structures of many related anthraquinone derivatives have been determined. researchgate.netmdpi.com These studies show that the anthraquinone core is essentially planar. psu.eduacs.orgresearchgate.net The substituents (-OH and -NO₂) would lie in or close to this plane to maximize conjugation. The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the hydroxyl and nitro groups, as well as π-π stacking interactions between the planar aromatic rings.

Bond Lengths, Bond Angles, and Dihedral Angles

While a definitive crystal structure for this compound is not readily found in open-access crystallographic databases, its molecular geometry can be reliably inferred from computational studies and experimental data of analogous substituted anthraquinones. The structure is characterized by a tricyclic aromatic core, with a hydroxyl (-OH) group at position 1 and a nitro (-NO₂) group at position 5.

The bond lengths within the anthracene (B1667546) core are expected to exhibit values typical for aromatic systems, with C-C bond distances intermediate between single and double bonds, generally ranging from 1.39 to 1.49 Å. The C=O bonds of the quinone moiety are anticipated to be approximately 1.22 Å in length. The C-N bond of the nitro group and the C-O bond of the hydroxyl group will also have characteristic lengths, influenced by the electronic environment of the aromatic system.

Bond angles within the fused rings are predicted to be close to 120°, consistent with the sp² hybridization of the carbon atoms. However, some deviation from this ideal angle is expected due to ring strain and the presence of bulky substituents. The geometry around the nitrogen atom of the nitro group is expected to be trigonal planar, with O-N-O bond angles around 125°.

The dihedral angles are crucial in defining the three-dimensional shape of the molecule. The anthracene core is expected to be largely planar, with dihedral angles close to 0° or 180° along the bonds of the fused rings. The orientation of the hydroxyl and nitro groups relative to the aromatic plane is also of significance.

Table 1: Representative Bond Lengths in this compound (Estimated from Analogues)

Bond Expected Length (Å)
C-C (aromatic) 1.39 - 1.49
C=O ~1.22
C-N (nitro) ~1.47
N-O (nitro) ~1.23
C-O (hydroxyl) ~1.36

Table 2: Representative Bond Angles in this compound (Estimated from Analogues)

Angle Expected Value (°)
C-C-C (in rings) ~120
C-C=O ~120
O=C-O ~120
C-C-N ~120
O-N-O ~125

Table 3: Representative Dihedral Angles in this compound (Estimated from Analogues)

Dihedral Angle Expected Value (°)
C-C-C-C (within rings) ~0 or ~180
O=C-C=C ~180
C-C-N-O ~0 or ~180

Conformational Analysis and Planarity of the Anthracene Core

The parent compound, anthraquinone, is known to possess a planar tricyclic aromatic system. evitachem.com The introduction of substituents, such as the hydroxyl and nitro groups in this compound, is not expected to significantly disrupt this planarity. The fused ring system inherently favors a flat conformation to maximize π-orbital overlap and maintain aromaticity.

Conformational analysis would primarily revolve around the orientation of the hydroxyl and nitro groups. The hydroxyl group's hydrogen atom and the nitro group's oxygen atoms can, in principle, rotate around the C-O and C-N bonds, respectively. However, steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl group at position 9 would likely favor a specific, planar conformation. This intramolecular hydrogen bond would form a stable six-membered ring, further reinforcing the planarity of that region of the molecule.

Intermolecular Interactions and Crystal Packing Motifs (e.g., hydrogen bonding, π-π stacking)

In the solid state, the molecules of this compound are expected to arrange themselves in a manner that maximizes stabilizing intermolecular interactions. The key interactions anticipated are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor) and nitro and carbonyl groups (hydrogen bond acceptors) suggests that intermolecular hydrogen bonding will play a significant role in the crystal packing. The hydroxyl group of one molecule can form a hydrogen bond with the nitro group or a carbonyl oxygen of a neighboring molecule. As mentioned earlier, strong intramolecular hydrogen bonding between the C1-hydroxyl group and the C9-carbonyl group is also highly probable.

π-π Stacking: The planar, electron-rich aromatic core of the anthraquinone system makes it highly susceptible to π-π stacking interactions. In the crystal lattice, molecules are likely to stack on top of one another in a parallel or anti-parallel fashion. These interactions, arising from the overlap of π-orbitals, are a significant cohesive force in the crystals of many aromatic compounds and contribute to their thermal stability. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å.

Computational and Theoretical Investigations of 1 Hydroxy 5 Nitroanthracene 9,10 Dione

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for studying substituted anthraquinones. nih.gov DFT is used to determine various molecular properties by focusing on the electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons. This approach provides a balance between accuracy and computational cost, making it ideal for analyzing molecules of this size.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on its potential energy surface. For 1-Hydroxy-5-nitroanthracene-9,10-dione, this calculation would precisely define bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for the accuracy of all other subsequent computational analyses.

Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes:

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure represents a true energy minimum (a stable state) rather than a transition state.

Prediction of Infrared Spectra: The calculations yield the fundamental vibrational frequencies and their corresponding intensities, which can be used to predict the molecule's infrared (IR) and Raman spectra. This allows for a direct comparison between theoretical and experimental spectroscopic data, helping to validate the computational model.

Table 1: Illustrative Data from Geometry Optimization and Vibrational Frequency Calculations This table illustrates the type of information obtained from these calculations. Specific values for this compound would require dedicated computational studies.

Parameter Description Significance
Optimized Bond Lengths (Å) Calculated distances between bonded atoms (e.g., C=O, C-N, O-H). Defines the final, low-energy geometry of the molecule.
Optimized Bond Angles (°) Frequencies (cm⁻¹) Calculated angles between three connected atoms (e.g., O-N-O). Determines the shape and steric arrangement of functional groups.
Vibrational Frequencies (cm⁻¹) Frequencies of characteristic molecular vibrations (e.g., C=O stretch, N-O stretch). Correlates to peaks in experimental IR/Raman spectra for structural confirmation.

| Zero-Point Energy (kcal/mol) | The inherent vibrational energy of the molecule at 0 Kelvin. | A fundamental quantum mechanical property used in thermodynamic calculations. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nitro group and electron-donating hydroxyl group would significantly influence the energies and spatial distributions of these orbitals, concentrating the HOMO likely near the hydroxyl-substituted ring and the LUMO near the nitro-substituted ring.

Table 2: Illustrative Data from Frontier Molecular Orbital (FMO) Analysis This table illustrates the type of information obtained from FMO analysis. Specific values for this compound would require dedicated computational studies.

Parameter Description Significance
HOMO Energy (eV) Energy of the highest occupied molecular orbital. Indicates the molecule's electron-donating capability.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital. Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap (eV) The energy difference between the LUMO and HOMO. A key indicator of chemical reactivity, stability, and electronic excitation energy.

| Electron Distribution | Visualization of the spatial location of HOMO and LUMO orbitals across the molecule. | Shows the most probable regions for electrophilic and nucleophilic attacks. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red/Yellow: Regions of negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen. These areas are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential (electron-poor), often located around hydrogen atoms bonded to electronegative atoms. These areas are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would clearly show strong negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl group. A positive potential would be expected near the hydrogen of the hydroxyl group.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the molecular wavefunction in terms of localized bonds, lone pairs, and atomic orbitals. It helps to understand charge transfer, hyperconjugation (stabilizing interactions between filled and empty orbitals), and hybridization.

For this compound, NBO analysis would quantify:

Natural Atomic Charges: The charge distribution on each atom, offering a more refined picture than other population analysis methods.

Hybridization: The spd character of atomic orbitals involved in bonding.

Charge Delocalization: It would reveal the delocalization of electron density from the electron-donating hydroxyl group to the aromatic system and the strong electron-withdrawing effect of the nitro group, explaining the stability and electronic properties of the molecule. This is evaluated by examining the stabilization energies (E²) associated with donor-acceptor orbital interactions.

DFT can be used to model chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating and characterizing transition states , which are the high-energy saddle points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For this compound, this method could be used to study mechanisms such as the reduction of the nitro group, which is a key reaction for many nitroaromatic compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: Although the anthraquinone (B42736) core is rigid, MD can explore the rotation of the hydroxyl and nitro groups and any subtle flexing of the ring system.

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute. It can provide detailed information on hydrogen bonding between the hydroxyl/nitro groups and water, which is crucial for understanding its solubility and behavior in a biological context.

Quantum Chemical Modeling of Redox Potentials and Electron Transfer Processes

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the redox properties of anthraquinone derivatives. The redox behavior of these compounds is fundamental to their function in various applications, including as dye intermediates and in biological systems. The nitro group in this compound is known to undergo redox cycling, where it can transfer electrons to molecular oxygen, leading to the generation of reactive oxygen species such as superoxide (B77818) radicals and hydrogen peroxide vulcanchem.com. This process is central to its biological activity.

The introduction of substituents, such as the hydroxyl (-OH) and nitro (-NO₂) groups on the anthraquinone core, significantly influences its redox potential. The hydroxyl group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. These substituents create an electronic asymmetry that modulates the ease with which the molecule can accept or donate electrons vulcanchem.com.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₇NO₅
Molecular Weight269.21 g/mol
Exact Mass269.032 g/mol
Topological Polar Surface Area (TPSA)100.19 Ų
LogP (Partition Coefficient)2.599

This data is computationally derived and sourced from reference vulcanchem.com.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

The prediction of spectroscopic parameters through computational methods is an invaluable tool for the characterization of novel compounds and for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations. While specific calculated NMR data for this compound is not available, general trends can be inferred. The aromatic protons of the anthraquinone core are expected to appear in the downfield region of the ¹H NMR spectrum. The electron-withdrawing nitro group will further deshield adjacent protons, causing them to resonate at a higher chemical shift. Conversely, the electron-donating hydroxyl group will shield nearby protons, shifting their signals to a lower chemical shift. For context, experimental ¹H NMR data for the related compound 9-nitroanthracene (B110200) is available.

Table 2: Experimental ¹H NMR Chemical Shifts for 9-Nitroanthracene in CDCl₃

AssignmentChemical Shift (ppm)
A8.494
B7.968
C7.896
D7.587
E7.488

Data sourced from ChemicalBook, product number 602-60-8. chemicalbook.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of organic molecules. For anthraquinone derivatives, strong absorption bands are typically observed between 250 and 400 nm, which are attributed to π→π* transitions within the conjugated system vulcanchem.com. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthraquinone vulcanchem.com. While a calculated spectrum for this compound is not published, experimental data for the parent compound, 9,10-anthracenedione, and a related substituted compound, 1-amino-4-hydroxy-9,10-anthraquinone, provide a useful reference.

Table 3: Experimental UV-Vis Absorption Maxima for Related Anthraquinones

CompoundSolventλmax (nm)
9,10-AnthracenedioneN/A252, 272, 321
1-Amino-4-hydroxy-9,10-anthraquinone30% Ethanol~550

Data for 9,10-Anthracenedione sourced from the NIST WebBook. nih.gov Data for 1-amino-4-hydroxy-9,10-anthraquinone is an approximation from a graphical representation in a research gate figure. researchgate.net

Infrared (IR) Spectroscopy: Quantum chemical calculations are also employed to predict the vibrational frequencies in an IR spectrum. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, and the C=O stretching of the quinone carbonyl groups. The NIST WebBook provides an experimental gas-phase IR spectrum for the parent 9,10-anthracenedione, which can be used for comparison.

Table 4: Selected Experimental IR Peaks for Gas-Phase 9,10-Anthracenedione

Frequency (cm⁻¹)Intensity
1679Strong
1340Medium
1310Strong
935Medium
715Strong

Data sourced from the NIST WebBook. nih.gov

Cheminformatics and Machine Learning Approaches for Property Prediction

Cheminformatics and machine learning (ML) have emerged as powerful tools in drug discovery and materials science for the rapid prediction of molecular properties, bypassing the need for time-consuming and expensive experimental synthesis and testing. These techniques are particularly well-suited for screening large virtual libraries of compounds to identify candidates with desired characteristics. nih.govresearchgate.net

For anthraquinone derivatives, ML models can be trained on existing datasets of compounds with known properties to predict a wide range of parameters, including solubility, toxicity, and biological activity. nih.gov The process typically involves generating a set of molecular descriptors for each compound in the training set. These descriptors can be simple physicochemical properties (e.g., molecular weight, logP) or more complex topological or electronic features. The ML algorithm then learns the relationship between these descriptors and the target property.

Once trained, the model can be used to predict the properties of new, uncharacterized molecules like this compound. This in silico screening can significantly accelerate the discovery of new lead compounds for various applications, including the development of new drugs for cancer, infectious diseases, and metabolic disorders. nih.govresearchgate.net Furthermore, ML can be combined with molecular dynamics simulations to predict protein-ligand interactions and binding affinities, providing insights into the mechanism of action of bioactive compounds. nih.gov

Mechanistic Studies of 1 Hydroxy 5 Nitroanthracene 9,10 Dione S Interactions at the Molecular and Cellular Level in Vitro

Reactive Oxygen Species (ROS) Generation Pathways

The biological activity of many nitroaromatic compounds, including 1-Hydroxy-5-nitroanthracene-9,10-dione, is intrinsically linked to their ability to generate reactive oxygen species (ROS) within a cellular environment. This process disrupts the normal redox state of the cell, leading to a condition known as oxidative stress, which can damage all major types of biological molecules.

The core mechanism for ROS production by this compound is the redox cycling of its nitro group (-NO₂). This is a multi-step process initiated by cellular reductase enzymes.

One-Electron Reduction: Intracellular flavoprotein reductases, such as NADPH-cytochrome P450 reductase, donate a single electron to the nitro group of the parent molecule (A-NO₂), converting it into a nitro anion radical (A-NO₂⁻).

Electron Transfer to Oxygen: In an aerobic environment, this highly unstable nitro anion radical rapidly transfers its extra electron to molecular oxygen (O₂), a process that regenerates the original nitro compound. This reaction produces a superoxide (B77818) anion radical (O₂⁻).

Formation of Hydrogen Peroxide: The superoxide anion is a primary ROS, which can be converted into hydrogen peroxide (H₂O₂) either spontaneously or through enzymatic dismutation catalyzed by superoxide dismutase (SOD).

Further ROS Generation: Hydrogen peroxide, in the presence of transition metals like iron (Fe²⁺) via the Fenton reaction, can be further converted into the highly reactive hydroxyl radical (•OH).

This cyclical process, where the parent compound is repeatedly reduced and regenerated, acts as a futile enzymatic cycle that continuously consumes reducing equivalents (like NADPH) and produces a steady flux of superoxide and hydrogen peroxide. This sustained generation of ROS is a key driver of the compound's cellular effects.

Table 1: Key Steps in the Redox Cycling of this compound

StepReactantsEnzyme/CatalystProductsDescription
1 Parent Compound + e⁻Cellular Reductases (e.g., NADPH-cytochrome P450 reductase)Nitro Anion RadicalThe nitro group is reduced by a single electron.
2 Nitro Anion Radical + O₂-Parent Compound + Superoxide (O₂⁻)The electron is transferred to molecular oxygen, regenerating the parent compound.
3 2O₂⁻ + 2H⁺Superoxide Dismutase (SOD)H₂O₂ + O₂Superoxide is converted to hydrogen peroxide.
4 H₂O₂ + Fe²⁺- (Fenton Reaction)Hydroxyl Radical (•OH) + OH⁻ + Fe³⁺Hydrogen peroxide reacts with metal ions to form the highly reactive hydroxyl radical.

The continuous production of ROS through redox cycling overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress. This imbalance causes widespread damage to cellular components. ligandbook.org Disturbances in the normal redox balance can trigger toxic effects through the production of peroxides and free radicals that damage proteins, lipids, and DNA. ligandbook.org

Lipid Peroxidation: ROS, particularly the hydroxyl radical, can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. This process degrades membranes, compromises their integrity, and leads to the formation of reactive aldehydes that can cause further damage.

Protein Oxidation: Amino acid side chains in proteins are susceptible to oxidation, which can lead to loss of enzymatic function, protein cross-linking, and aggregation.

DNA Damage: Oxidative stress is a significant source of DNA damage. ligandbook.org ROS can cause modifications to DNA bases, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), as well as single- and double-strand breaks in the DNA backbone. ligandbook.orgnih.gov The formation of 8-OHdG is a widely used biomarker for oxidative DNA damage. nih.gov

These damaging events can disrupt normal cellular signaling pathways and, if the damage is severe, can trigger programmed cell death (apoptosis) or necrosis. ligandbook.org

Interactions with Nucleic Acids

The planar tricyclic structure of the anthracene-9,10-dione core is a key feature that allows it to interact directly with nucleic acids, representing another major pathway for its biological activity.

DNA intercalation is a mode of binding where a planar molecule inserts itself between the stacked base pairs of the DNA double helix. This interaction can distort the helical structure, potentially interfering with DNA replication and transcription.

For anthracene-9,10-dione derivatives, the position of the side chains dictates the binding mode. Molecular modeling studies have suggested that 1,5-disubstituted derivatives, such as this compound, are likely to bind via a "threading" intercalation. chemsrc.com In this mode, the planar anthraquinone (B42736) ring system slips between the base pairs, while the substituents at the 1 and 5 positions protrude into opposite grooves (one in the major groove, one in the minor groove) of the DNA helix. chemsrc.com This threading mechanism typically results in slower association and dissociation rates compared to classical intercalators where both side chains lie in the same groove. chemsrc.com

Table 2: DNA Binding Affinities of Representative Anthraquinone Derivatives

CompoundDNA TypeBinding Affinity (Kb) (M⁻¹)Method
N-1DEA (Anthraquinone Derivative)Human Telomeric G-quadruplex (HTel-22)7.6 x 10⁵Spectroscopic Titration
N-2DEA (Anthraquinone Derivative)Human Telomeric G-quadruplex (HTel-22)4.8 x 10⁶Spectroscopic Titration

Data is for illustrative purposes from studies on other anthraquinone derivatives to show a typical range of binding affinities.

Topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like replication, transcription, and chromosome segregation. They work by creating transient breaks in the DNA backbone, allowing strands to pass through each other before resealing the break. Many anthraquinone derivatives are known to function as topoisomerase inhibitors.

Topoisomerase I (Top1): This enzyme creates single-strand breaks in DNA to relieve torsional stress. Top1 inhibitors stabilize the covalent intermediate complex formed between the enzyme and the DNA (the "cleavage complex"). This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication.

Topoisomerase II (Top2): This enzyme creates transient double-strand breaks, allowing another segment of double-stranded DNA to pass through. Top2 inhibitors, often called "poisons," also trap the enzyme-DNA cleavage complex, preventing the resealing of the double-strand break. The accumulation of these stabilized complexes is a potent trigger for apoptosis.

The inhibition of topoisomerase activity is typically studied using in vitro DNA relaxation assays. In these assays, a supercoiled plasmid DNA is incubated with the topoisomerase enzyme. The enzyme relaxes the supercoiled DNA, and this change can be visualized using agarose gel electrophoresis. When an inhibitor is present, it prevents the enzyme from completing its catalytic cycle, and the DNA remains in its supercoiled form.

Table 3: Comparison of Human DNA Topoisomerase I and II

FeatureTopoisomerase ITopoisomerase II
Function Relieves torsional stressDecatenates and unknots DNA
DNA Break Transient single-strand breakTransient double-strand break
Structure MonomerHomodimer (α and β isoforms)
Energy Requirement ATP-independentATP-dependent
Inhibitor Mechanism Stabilizes the Top1-DNA cleavage complexStabilizes the Top2-DNA cleavage complex

This compound can induce DNA damage through two primary mechanisms discussed above: the generation of ROS leading to oxidative lesions and the physical intercalation and inhibition of topoisomerases leading to strand breaks. The cell possesses a sophisticated network of DNA repair pathways to counteract this damage.

The primary pathway for repairing oxidative base lesions, such as 8-hydroxy-2'-deoxyguanosine, is the Base Excision Repair (BER) pathway.

The key steps of BER are:

Damage Recognition and Excision: A specific DNA glycosylase (e.g., OGG1 for 8-OHdG) recognizes the damaged base and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site.

AP Site Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone at the 5' side of the AP site.

End Processing and Synthesis: DNA polymerase β (Pol β) removes the remaining sugar-phosphate unit and synthesizes a new nucleotide to fill the gap.

Ligation: DNA ligase seals the final nick in the DNA backbone, completing the repair.

If the damage is more extensive, such as the double-strand breaks caused by topoisomerase II inhibition, the cell must employ more complex repair mechanisms like homologous recombination (HR) or non-homologous end joining (NHEJ). If the level of DNA damage exceeds the cell's repair capacity, it will typically enter a state of cell cycle arrest or initiate apoptosis.

Table 4: Key Enzymes in the Base Excision Repair (BER) Pathway

EnzymeAbbreviationFunction in BER
DNA Glycosylasee.g., OGG1, NTH1Recognizes and removes the specific damaged base.
AP Endonuclease 1APE1Cleaves the DNA backbone at the AP site.
DNA Polymerase βPol βRemoves the remaining sugar and synthesizes new DNA.
DNA Ligase IIIα / ILig IIIα / Lig ISeals the final nick in the DNA strand.

Interactions with Specific Protein Targets and Enzymes

Detailed studies identifying the specific protein or enzymatic partners of this compound are not presently available.

Enzyme Kinetics and Inhibition/Activation Mechanisms

There is no specific information available regarding the kinetic parameters (e.g., Kᵢ, IC₅₀) or the mechanism of interaction (e.g., competitive, non-competitive) of this compound with any particular enzyme.

Protein Binding Modalities and Allosteric Effects

Information regarding the binding affinity, specific binding sites, or any potential allosteric effects of this compound on protein function is not described in the available literature.

In Vitro Selectivity Studies on Different Cell Lines

A critical aspect of anticancer drug development is the selective cytotoxicity of a compound towards cancer cells over normal, healthy cells. Studies on substituted anthraquinones have addressed this by evaluating their effects on both cancerous and non-cancerous cell lines.

In the investigation of aryl-substituted 1-hydroxyanthraquinones, several compounds were found to be relatively safe towards human telomerase (h-TERT) immortalized lung fibroblast cells, a model for normal cells. nih.gov This suggests a degree of selectivity for cancer cells. For example, certain 1,4-diaryl substituted 1-hydroxyanthraquinones demonstrated selective cytotoxicity towards prostate cancer cells (LNCaP) with GI₅₀ values in the micromolar range. nih.gov The nature of the substituent on the aryl ring was found to influence this selectivity. nih.gov

The table below presents data on the selectivity of some aryl-substituted 1-hydroxyanthraquinones, comparing their cytotoxicity in cancer cell lines to a normal cell line.

CompoundCancer Cell LineGI₅₀ (µM)Normal Cell Line (hTERT-immortalized lung fibroblasts)GI₅₀ (µM)Selectivity Index (SI)
Compound 15 DU-145 (Prostate)1.1hTERT>10>9.1
Compound 16 DU-145 (Prostate)1.3hTERT>10>7.7
Compound 25 SNB-19 (Glioblastoma)2.5hTERT>10>4.0
Compound 27 MDA-MB-231 (Breast)2.3hTERT>10>4.3

The Selectivity Index (SI) is calculated as the ratio of the GI₅₀ in the normal cell line to the GI₅₀ in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. nih.gov

While these findings are for related hydroxyanthraquinone derivatives and not for this compound itself, they provide a valuable framework for understanding the potential for selective anticancer activity within this class of compounds. The presence of both a hydroxyl and a nitro group on the anthraquinone core of this compound suggests that it may also exhibit cytotoxic and potentially selective properties, warranting further investigation to elucidate its specific in vitro effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Hydroxy 5 Nitroanthracene 9,10 Dione and Its Analogs

Correlating Substituent Effects with Molecular Interactions

Substituents on the anthracene-9,10-dione framework modulate its molecular interactions by altering the electron density distribution, molecular geometry, and potential for non-covalent bonding. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the molecule's reactivity, photophysical properties, and electrochemical behavior. researchgate.netrsc.org For instance, the introduction of substituents can influence the molecule's ability to intercalate into DNA, bind to enzyme active sites, or participate in redox cycling. numberanalytics.com The presence of groups capable of forming hydrogen bonds, such as hydroxyl groups, can significantly affect molecular conformation and interactions with biological targets. nih.gov

The position and number of hydroxyl (–OH) groups on the anthraquinone (B42736) skeleton are critical determinants of biological activity. researchgate.net The presence of these groups can enhance interactions with molecular targets through hydrogen bonding and can alter the molecule's polarity and solubility. nih.govvulcanchem.com

A study on the effects of substituted anthraquinones on intestinal motility revealed the critical requirement of a hydroxyl group at the R₂ position for inhibitory activity. oup.com As shown in the table below, the potency of the compounds varied significantly with the number and placement of –OH groups. Emodin, with three hydroxyl groups, and 1,2,5,8-tetrahydroxy-anthraquinone were among the most potent inhibitors. oup.com

Inhibitory Effects of Hydroxylated Anthraquinones on Intestinal Motility. oup.com
CompoundIC₅₀ (μM)
Emodin (1,3,8-trihydroxy-6-methylanthraquinone)8
1,2,5,8-tetrahydroxy-anthraquinone9
2,7-dihydroxy anthraquinone10
2-hydroxy anthraquinone20
2,6-dihydroxy anthraquinone25
1,2,4-trihydroxy anthraquinone80

The number of hydroxyl substituents can fundamentally change the mechanism of action. For example, a comparative study of Emodin and Chrysophanol, which differ by a single hydroxyl group at the C-3 position, found that this structural difference could switch the induced cell death pathway in cancer cells from autophagy to apoptosis by affecting the cellular localization of the p53 protein. nih.gov Furthermore, the presence of two hydroxyl groups at the C-1 and C-2 positions has been shown to be essential for the membrane-disrupting antibacterial activity of certain anthraquinones. nih.gov The addition of a second hydroxyl group, such as in 1,4-dihydroxy-5-nitroanthraquinone, increases polarity and enhances aqueous solubility compared to its monohydroxy analog. vulcanchem.com

The nitro (–NO₂) group is a potent electron-withdrawing group that significantly influences the electronic properties and biological activity of the anthraquinone scaffold through both inductive and resonance effects. researchgate.net Its presence alters the molecule's redox potential, making it more susceptible to enzymatic reduction, a key step in the mechanism of action for many nitroaromatic compounds. vulcanchem.com The reduction of the nitro group can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress in cells. vulcanchem.com

The position of the nitro group is critical and can dramatically alter biological outcomes. mdpi.com For example, the presence of a nitro group on the anthraquinone skeleton has been found to alter the target organs for carcinogenicity in animal studies. nih.gov Theoretical studies using density functional theory (DFT) on nitroanthracene isomers have shown that the position of the nitro group affects the molecule's planarity and electronic structure. advancesinmechanics.com 1-Nitroanthracene and 9-nitroanthracene (B110200) are predicted to be non-planar, while 2-nitroanthracene (B1198904) has a planar system; these structural differences are known to dramatically affect the mutagenic and carcinogenic activities of nitrated polycyclic aromatic hydrocarbons. advancesinmechanics.com The addition of a nitro group also markedly reduces the HOMO-LUMO energy gap, which is a key factor in the molecule's chemical reactivity and spectral properties. advancesinmechanics.com

Calculated Electronic Properties of Nitroanthracene Isomers. advancesinmechanics.com
CompoundTotal Energy (Hartree)Energy Gap (eV)
Anthracene (B1667546)-689.913.59
1-Nitroanthracene-894.483.05
2-Nitroanthracene-894.483.13
9-Nitroanthracene-894.473.02

The strong electron-attracting nature of the nitro group can also influence the aromaticity of the benzene (B151609) rings in the core structure, which can be modulated by interactions with other electron-donating substituents. researchgate.net

Modifications with functional groups other than hydroxyl and nitro moieties also have a profound impact on the biological activity of anthraquinones. The introduction of amino, alkyl, and halogen substituents can fine-tune the pharmacological profile. nih.gov

For instance, in studies on the carcinogenicity of anthraquinone derivatives in rats, a 2-amino substitution narrowed the carcinogenic effects to the liver, whereas multiple amino substitutions shifted the response to the urinary bladder. nih.gov Halogenation, specifically with bromine, was found to enhance the carcinogenicity of the parent anthraquinone. nih.gov

The importance of the substituent at the R₂ position for activity against intestinal motility was further demonstrated by replacing the hydroxyl group with other polar groups. As detailed in the table below, amino, aldehyde, and carboxylic acid groups at this position significantly diminished the inhibitory activity compared to a hydroxyl group. oup.com Moreover, rendering the carboxylic acid group non-polar through esterification was found to completely abolish the activity. oup.com

Effect of R₂ Substituent on Inhibition of Intestinal Motility. oup.com
Compound (R₂-substituted anthraquinone)IC₅₀ (μM)
2-hydroxy anthraquinone20
2-amino anthraquinone360
2-aldehyde anthraquinone380
2-carboxylic acid anthraquinone400
Methyl-2-carboxylate anthraquinone> 1000 (Inactive)

Furthermore, the addition of bulky or lipophilic groups can enhance certain biological properties. The substitution with di-isopentenyl groups, for example, has been shown to improve the antibacterial activity of anthraquinone derivatives. nih.gov

Stereochemical Influence on Molecular Recognition and Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) in anthraquinone analogs plays a significant role in their interaction with biological macromolecules like enzymes and nucleic acids. The planarity of the anthraquinone ring system is a key feature that facilitates intercalation between the base pairs of DNA, a common mechanism of action for many anticancer drugs. numberanalytics.com

However, the introduction of certain substituents can distort this planarity. As noted previously, theoretical models predict that 1-nitroanthracene and 9-nitroanthracene adopt non-planar conformations, in contrast to the planar 2-nitroanthracene. advancesinmechanics.com Such deviations from planarity can dramatically alter the compound's ability to fit into the binding pocket of a receptor or to intercalate effectively into the DNA helix, thereby influencing its biological activity profile, including mutagenicity and carcinogenicity. advancesinmechanics.com

The absolute stereoconfiguration of chiral centers within substituents can also be critical for molecular recognition. For some complex anthraquinone derivatives isolated from natural sources, specific stereoisomers show significantly different or higher activity, underscoring the importance of a precise three-dimensional fit with their biological targets. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arxiv.org These models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features essential for a specific biological effect. nih.govnih.gov

For anthraquinone derivatives, 3D-QSAR studies have been successfully employed to probe structure-activity relationships. In one study targeting the enzyme PGAM1, an attractive target in cancer therapy, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models for a series of anthraquinone inhibitors. nih.gov These models yielded high statistical significance, with a CoMFA q² value of 0.81 and a CoMSIA q² value of 0.82, indicating good predictive ability. nih.gov Such models can generate contour maps that visualize the regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, providing direct guidance for structural modification. nih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and the development of a statistically sound mathematical equation. nih.govnih.gov

Descriptor Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. arxiv.org A vast number of descriptors can be calculated, including constitutional, topological, geometrical, and quantum-chemical descriptors. arxiv.orgnih.gov A critical step in QSAR is to select a small subset of relevant descriptors that have the highest influence on the biological activity of interest, thereby creating a model that is both predictive and interpretable. mdpi.com

The process often involves preprocessing the calculated descriptors to remove those with no variance or high cross-correlation with other descriptors. arxiv.org Various algorithms, including genetic algorithms (GA), forward selection, and machine learning-based approaches like Boruta and Featurewiz, are used to identify the optimal set of descriptors for model building. nih.govmdpi.com

Statistical Model Development: Once the descriptors are selected, a mathematical model is constructed to relate them to the biological activity. Multiple Linear Regression (MLR) is a common method used to generate a simple and interpretable equation. arxiv.orgnih.gov Other techniques include Partial Least Squares (PLS) and Principal Component Regression (PCR), which are useful when dealing with a large number of correlated descriptors. arxiv.org

The resulting model's quality is assessed using several statistical metrics. The coefficient of determination (r²) measures how well the model fits the training data, while the leave-one-out cross-validated correlation coefficient (q²) assesses its internal predictive ability. nih.gov For a model to be considered predictive, it must also be validated on an external test set of compounds not used in model development. arxiv.org Further validation through methods like Y-scrambling (randomization of the activity data) ensures that the model is not the result of a chance correlation. arxiv.org

Predictive Capabilities for Novel Analog Design

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry and materials science for designing novel compounds with enhanced efficacy and specific properties. For 1-Hydroxy-5-nitroanthracene-9,10-dione, these studies leverage an understanding of how specific structural modifications influence its biological activity and physicochemical characteristics. By systematically altering the core anthraquinone structure, researchers can develop predictive models that guide the synthesis of new analogs with improved performance for applications like photodynamic therapy. nih.gov

The design of novel analogs is predicated on understanding the roles of the key functional groups: the anthraquinone skeleton, the hydroxyl (-OH) group, and the nitro (-NO₂) group. The planar tricyclic system of the anthraquinone core often facilitates intercalation into DNA. vulcanchem.com The hydroxyl and nitro groups significantly modulate the electronic properties of the molecule, which in turn affects its biological and photophysical behavior. vulcanchem.commdpi.com

Predictive design strategies for novel analogs often focus on:

Modulating Redox Properties: The nitro group is a key player in the redox cycling of the molecule. vulcanchem.com Predictive models can be built by introducing different electron-withdrawing or electron-donating groups at various positions on the anthraquinone core. For instance, adding more hydroxyl groups could enhance the generation of reactive oxygen species (ROS), a key mechanistic outcome. vulcanchem.com Conversely, replacing the nitro group with other functionalities could alter the redox potential and the primary mechanism of action.

Shifting Photophysical Parameters: For applications in photodynamic therapy, the absorption wavelength is critical. The nitro group's electron-withdrawing nature shifts the absorption spectrum to longer wavelengths. vulcanchem.com Computational models can predict how the addition of other auxochromes or chromophores would affect the absorption and emission spectra. Studies on related nitrated benzanthrone (B145504) derivatives show that the introduction of a nitro group can lead to a bathochromic (red) shift in absorption maxima, which is a desirable feature for photosensitizers. mdpi.com

Altering Solubility and Targeting: The introduction of polar or charged functional groups can be used to predictively modify the solubility of the analogs. For example, adding a second hydroxyl group can increase polarity and improve aqueous solubility. vulcanchem.com Furthermore, attaching specific ligands or side chains can be used to direct the analog to particular cellular compartments or tissues, enhancing its therapeutic index.

By creating a database of synthesized analogs and their corresponding experimental data (e.g., cytotoxicity, ROS generation, absorption maxima), quantitative structure-activity relationship (QSAR) models can be developed. These models use computational chemistry to establish a mathematical relationship between the chemical structure and biological activity, enabling the in silico screening of virtual compounds before undertaking their synthesis.

Correlation of Molecular Properties with Mechanistic Outcomes

The mechanistic actions of this compound are intrinsically linked to its molecular properties, particularly its redox potential and photophysical parameters. The correlation between these properties and the compound's biological effects provides a clear picture of its mechanism of action.

Redox Potential and Oxidative Stress:

A primary mechanistic outcome for this compound is the induction of cellular oxidative stress through the generation of Reactive Oxygen Species (ROS). vulcanchem.com This process is governed by the redox potential of the nitro group. The nitro group can undergo redox cycling, where it accepts an electron to form a nitro anion radical. This radical can then transfer the electron to molecular oxygen (O₂) to produce a superoxide (B77818) radical (O₂⁻•), regenerating the parent compound which can then repeat the cycle. The superoxide radical can further lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂). vulcanchem.com

The presence of the hydroxyl group enhances this process. Studies comparing this compound with its analog lacking the hydroxyl group (1-nitroanthraquinone) show a significantly higher yield of ROS for the hydroxyl-containing compound. vulcanchem.com This suggests the hydroxyl group helps to stabilize the radical intermediates, thereby promoting redox cycling.

Interactive Table: Comparative ROS Generation in Anthraquinone Analogs

CompoundRelative ROS YieldRole of Substituents
This compound 3.2xThe hydroxyl group enhances ROS generation compared to the analog without it.
1-Nitroanthraquinone2.1xServes as a baseline for the effect of the nitro group alone.
1,4-Dihydroxy-5-nitroanthraquinone4.5xThe presence of a second hydroxyl group further increases the ROS yield, highlighting its significant role.
(Data sourced from comparative analysis) vulcanchem.com

Photophysical Parameters and Photodynamic/Photochemical Effects:

When irradiated with light of an appropriate wavelength, this compound can act as a photosensitizer. Its photophysical properties—specifically its ability to absorb light and transition to an excited state—are central to its photo-induced mechanistic outcomes. nih.govvulcanchem.com

Upon photoirradiation, the molecule can be converted into an anthraquinone, a known photosensitizer, while generating nitric oxide (NO). nih.gov This photochemical reaction introduces another layer to its mechanism. The photo-generated anthraquinone can then participate in photodynamic processes, leading to DNA cleavage, particularly at guanine (B1146940) residues. nih.gov The release of NO, a significant signaling molecule, can also have profound biological effects.

The correlation is clear: the compound's absorption spectrum dictates the wavelength of light needed to initiate its photochemical and photodynamic activity. The efficiency of intersystem crossing to the triplet state and the excited-state redox potential will determine the efficiency of energy transfer to molecular oxygen (Type II photosensitization) or electron transfer processes (Type I photosensitization) that ultimately lead to cell death. researchgate.net Research on related 9-nitroanthracene derivatives confirms that photoirradiation can lead to the formation of anthraquinone and the release of nitric oxide, which are key mechanistic events. nih.govacs.org

Advanced Research Applications of 1 Hydroxy 5 Nitroanthracene 9,10 Dione

Application in Dye Chemistry and Pigment Science

Anthraquinone (B42736) derivatives are a cornerstone of the dye industry, prized for their brilliant colors and high stability. vulcanchem.com The specific substitutions on the 1-Hydroxy-5-nitroanthracene-9,10-dione molecule allow for nuanced control over its color and performance as a colorant.

The color of an organic molecule is determined by its chromophore—the part of the molecule responsible for absorbing visible light. In this compound, the entire conjugated system of the anthraquinone nucleus acts as the chromophore. The hydroxyl (-OH) and nitro (-NO₂) substituents play a critical role in modulating its light-absorbing properties. vulcanchem.com

The hydroxyl group acts as an electron-donating group, while the nitro group is strongly electron-withdrawing. This arrangement creates an electronic asymmetry across the molecule. vulcanchem.com The nitro group's potent electron-withdrawing nature enhances this effect, causing a shift in the molecule's absorption spectrum toward longer wavelengths, a phenomenon known as a bathochromic or red shift. vulcanchem.com This shift is crucial as it directly influences the perceived color of the dye. While detailed spectral data for this specific compound is limited, analogous anthraquinones exhibit strong absorption bands in the UV-Vis region, typically between 250–400 nm, which are attributed to π→π* electronic transitions within the conjugated system. vulcanchem.com Theoretical studies on similar hydroxyanthraquinones confirm that substitutions which facilitate an excited-state intramolecular proton transfer (ESIPT) can significantly influence the emission spectra. researchgate.net

Table 1: Predicted Spectral Characteristics of Substituted Anthraquinones

Feature Influence of Hydroxyl (-OH) Group Influence of Nitro (-NO₂) Group Resulting Effect on this compound
Absorption Spectrum Electron-donating, contributes to charge transfer Strongly electron-withdrawing, causes a bathochromic (red) shift vulcanchem.com Absorption at longer wavelengths compared to unsubstituted anthraquinone, leading to a specific color profile.

| Emission Spectrum | Can participate in Excited-State Intramolecular Proton Transfer (ESIPT) researchgate.net | Modifies the energy levels of excited states | The emission properties are tuned by the interplay between the two functional groups. |

This table is generated based on established principles of chromophore design and data from analogous compounds.

The structural features of this compound make it a valuable precursor for the synthesis of novel textile dyes. vulcanchem.comevitachem.com Anthraquinones are widely utilized as vat dyes, a class of dyes known for their excellent fastness properties on cellulosic fibers like cotton. vulcanchem.com The presence of the hydroxyl and nitro groups serves as reactive handles for further chemical modifications. For instance, the nitro group can be chemically reduced to form an amino group (-NH₂), which is a key functional group in many disperse and reactive dyes. evitachem.com This transformation dramatically alters the compound's color and solubility, opening pathways to new dye derivatives with varied shades and affinities for different types of fibers. Research into other anthraquinone derivatives, such as the synthesis of novel thio-anthraquinone dyes, demonstrates the principle of modifying the core structure to create colorants with specific properties for specialized applications, like histological staining. lew.ro

The durability of a dye, including its resistance to fading from light, washing, and chemical exposure, is a critical parameter for its application. Anthraquinone-based dyes are generally known for their high stability. However, the long-term durability of dyes derived from this compound would also depend on the stability of its specific functional groups. Studies on related anthraquinone molecules used in other applications, such as flow batteries, have shown that under certain chemical conditions, they can undergo degradation. researchgate.net For example, some dihydroxyanthraquinones can form less stable anthrone (B1665570) intermediates that are prone to irreversible dimerization, leading to a loss of the original molecular structure. researchgate.net While these conditions are not identical to those on a textile, understanding such potential degradation pathways is relevant for assessing the long-term durability of the chromophore.

Electrochemical Properties and Redox Systems

The ability of the anthraquinone core to undergo reversible reduction and oxidation (redox) reactions is central to its application in electrochemical systems. The substituents on this compound significantly influence this behavior.

The electrochemical behavior of this compound is defined by the electronic character of its substituents. The molecule's planar tricyclic system is flanked by electron-donating (-OH) and electron-withdrawing (-NO₂) groups, which creates an electronic imbalance that directly influences its redox potential and intermolecular interactions. vulcanchem.com The nitro group, in particular, is known to undergo redox cycling, where it can accept electrons and transfer them to other molecules. vulcanchem.com This process is fundamental to its electrochemical activity. The reversibility of the redox process is a key factor for applications like energy storage, where the molecule must be able to be cycled between its oxidized and reduced states many times without significant degradation.

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, and anthraquinone derivatives are among the most studied organic molecules for this purpose. nih.govresearchgate.net They are particularly attractive for use as the negative electrolyte, or negolyte. The core redox reaction of anthraquinones in these systems is typically a reversible two-electron process. lew.ro

Table 2: Comparison of Anthraquinone Derivatives in Redox Flow Battery Research

Compound Key Modification Reported Advantage/Disadvantage Relevance to this compound
2,6-Dihydroxyanthraquinone (2,6-DHAQ) Two hydroxyl groups Commercially available but can be chemically unstable at high pH. researchgate.netscispace.com Serves as a baseline for stability comparisons.
1,5-Dihydroxyanthraquinone (1,5-DHAQ) Two hydroxyl groups at different positions Predicted to be more chemically robust and stable against degradation. nih.gov The position of functional groups clearly impacts stability.
Quaternized Anthraquinone Derivative (BDEAQCl₂) Quaternary ammonium (B1175870) groups High aqueous solubility (~1.2 M) and a highly negative redox potential. rsc.org Demonstrates that functionalization is key to improving solubility for AORFBs.

| Phosphonate-functionalized Anthraquinone | Phosphonate groups | High solubility and stability at neutral or near-neutral pH. researchgate.net | Shows a strategy for adapting anthraquinones for different pH environments. |

This table compiles data from research on various anthraquinone derivatives to provide context for the potential application and necessary modifications of this compound in energy storage.

Development of Electrochemical Sensors and Biosensors

The molecular architecture of this compound provides a robust framework for the development of sophisticated electrochemical sensors and biosensors. The core principle lies in the compound's redox activity, which is significantly influenced by its hydroxyl (-OH) and nitro (-NO₂) substituents. vulcanchem.com These groups create an electronic asymmetry across the planar anthraquinone system, making it sensitive to changes in its chemical environment. vulcanchem.com

Researchers have explored similar dione-based compounds as redox mediators on electrode surfaces to detect biologically significant molecules. For instance, modified electrodes can enhance the ability to oxidize substances like NADH (a crucial product of microbial metabolism) at low potentials, which is a strategy to avoid interference from other redox compounds in complex biological samples. mdpi.com The electrochemically active hydroxyl group and the redox-cycling capability of the nitro group in this compound make it a prime candidate for such applications. vulcanchem.com The planar aromatic structure also promotes adsorption onto electrode materials through π-π stacking interactions, a critical factor for sensor stability and sensitivity. nih.gov

Table 1: Key Molecular Features for Electrochemical Sensing

Feature Role in Sensing Source
Redox-Active Groups (-OH, -NO₂) Act as mediators for electron transfer, enabling the detection of target analytes. vulcanchem.com
Planar Aromatic Core Facilitates strong adsorption onto electrode surfaces (e.g., graphene, carbon nanotubes) via π-π stacking. nih.gov

The development of a sensor based on this compound could involve its immobilization on a conductive substrate. The sensor's response to a target analyte would be measured as a change in current or potential, resulting from the interaction between the analyte and the anthraquinone derivative.

Photophysical and Photonic Applications

The photophysical properties of anthracene (B1667546) derivatives are of great interest for applications in photonics and optoelectronics. rsc.orgmdpi.com The introduction of substituents onto the anthracene core dramatically alters how the molecule interacts with light, affecting its absorption and emission spectra. mdpi.com

Organic Solar Cells and Photovoltaic Materials

In the field of organic photovoltaics (OPVs), materials are designed to have specific energy levels to facilitate charge separation and transport. Anthracene-based molecules are commonly used in applications like organic light-emitting diodes (OLEDs). rsc.org The this compound molecule possesses key features that make it a theoretical candidate for use in OPV materials. The presence of the electron-withdrawing nitro group (-NO₂) is particularly important, as it can shift the molecule's absorption spectrum to longer wavelengths. vulcanchem.com This enhanced absorption in the visible spectrum is a critical requirement for any material used in a solar cell.

This compound could potentially function as an electron-acceptor material or as a component in a donor-acceptor dyad, where its electron-deficient nature, enhanced by the nitro group, would facilitate the crucial step of exciton (B1674681) dissociation into free charge carriers.

Light-Harvesting Systems and Fluorescent Probes

A molecule's ability to absorb light and transfer that energy or to change its fluorescence in response to its environment makes it useful for light-harvesting systems and as a fluorescent probe. The extended conjugated system of the anthraquinone core in this compound leads to strong absorption in the UV-Vis region. vulcanchem.com The nitro group's electron-withdrawing properties can cause a red-shift in these absorption bands, allowing the molecule to capture a broader range of the solar spectrum, a key feature for a light-harvesting antenna. vulcanchem.com

Furthermore, the fluorescence of anthraquinone derivatives is highly sensitive to their local environment and substitution pattern. This sensitivity can be exploited to design fluorescent probes. A probe based on this compound could signal the presence of a specific analyte through a change in fluorescence intensity or a shift in emission wavelength. This mechanism often relies on the analyte interacting with the functional groups of the probe, leading to a modulation of an internal charge transfer (ICT) process, which in turn affects the fluorescence output.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent forces. The planar structure and polar functional groups of this compound make it an excellent building block for creating complex supramolecular assemblies. vulcanchem.com

Design of Molecular Receptors for Specific Substrates

Host-guest chemistry is a central branch of supramolecular chemistry where a host molecule forms a complex with a guest molecule. Studies on similar molecules, such as 1,4-dihydroxy-9,10-anthraquinone (quinizarin), demonstrate how anthraquinones can act as guests for macrocyclic hosts like cyclodextrins. nih.govresearchgate.net The binding and orientation of the anthraquinone guest inside the host's cavity are dictated by factors like the size match and the position of its substituents. nih.gov

It is proposed that this compound could similarly form inclusion complexes with various host molecules. Encapsulating the molecule within a host could alter its properties, for example, by shielding its chelating groups. Research on quinizarin (B34044) showed that its complexation with metal ions was significantly affected by its inclusion within a cyclodextrin (B1172386) cavity. nih.gov This principle could be applied to design a receptor system where the host-guest complex of this compound responds selectively to specific substrates like metal ions or small organic molecules.

Table 2: Comparison of Anthraquinone Derivatives in Host-Guest Systems

Compound Host Key Finding Source
1,4-Dihydroxy-9,10-anthraquinone (Quinizarin) α-, β-, and γ-Cyclodextrin The orientation of the guest in the host cavity depends on the cavity size, affecting its photophysical properties and ability to bind Al(III) ions. nih.gov

Self-Assembly Processes and Nanostructure Formation

The formation of well-defined nanostructures through self-assembly is driven by specific intermolecular interactions. The this compound molecule possesses all the necessary features for spontaneous self-assembly. Its large, planar aromatic surface promotes strong π-π stacking, a common interaction that leads to the formation of columnar or layered structures.

Additionally, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the ketone and nitro groups can act as hydrogen bond acceptors. These directional hydrogen bonds can provide specificity and control over the assembly process, leading to the formation of more complex and ordered nanostructures like nanofibers, ribbons, or vesicles. The interplay between π-π stacking and hydrogen bonding would govern the final morphology of the assembled nanostructures, opening avenues for the bottom-up fabrication of novel nanomaterials.

Environmental Transformation and Degradation Pathways of 1 Hydroxy 5 Nitroanthracene 9,10 Dione

Photochemical Degradation Studies

Limited specific research has been published on the photochemical degradation of 1-Hydroxy-5-nitroanthracene-9,10-dione. However, insights can be drawn from studies on structurally related nitro-PAHs and hydroxyanthraquinones.

Kinetics of Photolysis in Different Media

There is a lack of specific experimental data on the photolysis kinetics of this compound in various environmental media such as water, soil, or air. General principles of photochemistry suggest that the rate of degradation would be influenced by the solvent matrix.

Identification of Photodegradation Products

Specific photodegradation products of this compound have not been documented in the scientific literature. For related compounds like 1-nitropyrene, photochemical reactions have been shown to yield hydroxynitropyrenes. nih.gov It is plausible that irradiation of this compound could lead to further hydroxylation or other oxidative transformations of the aromatic structure.

Influence of Environmental Factors (e.g., solvent polarity, oxygen, pH, light source)

While direct studies on this compound are unavailable, the photochemical degradation of other aromatic compounds is known to be significantly affected by environmental conditions. The presence of oxygen can lead to photooxidation, while the polarity of the solvent can influence reaction pathways. The pH of the medium can also play a crucial role, particularly for compounds with acidic or basic functional groups. The wavelength and intensity of the light source are fundamental parameters that dictate the initiation and rate of photochemical processes.

Mechanistic Insights into Photoreductive and Photooxidative Pathways

Detailed mechanistic studies on the photoreductive and photooxidative pathways of this compound are not available. However, research on other nitroaromatic compounds suggests that photoreduction can lead to the formation of corresponding amino derivatives. Photooxidation, often mediated by reactive oxygen species generated during irradiation, can result in the formation of hydroxylated and other oxygenated products. researchgate.netresearchgate.nettudelft.nl The presence of both a hydroxyl and a nitro group on the anthraquinone (B42736) skeleton suggests that both pathways could be relevant.

Biotransformation and Microbial Degradation Pathways

There is currently no specific information available in the scientific literature regarding the biotransformation or microbial degradation of this compound. Studies on other dihydroxyanthraquinones have shown that they can be metabolized by cytochrome P450 enzymes. nih.gov Furthermore, some Pseudomonas species have demonstrated the ability to biotransform nitroaromatic amines. nih.gov However, without direct experimental evidence, the relevance of these findings to this compound remains speculative.

Analytical Methodologies for Environmental Detection and Quantification

No analytical methods have been specifically developed and validated for the detection and quantification of this compound in environmental samples. However, methodologies established for other nitro-PAHs could potentially be adapted. These methods often involve an extraction step from the environmental matrix (e.g., soil, water, air particulates) followed by instrumental analysis.

Commonly used techniques for the analysis of nitro-PAHs include:

High-Performance Liquid Chromatography (HPLC) with various detectors such as fluorescence, UV, or mass spectrometry (MS). researchgate.net

Gas Chromatography (GC) coupled with a mass selective detector (MSD).

Voltammetric techniques , which have been used for the determination of compounds like 9-nitroanthracene (B110200) in water samples. researchgate.net

Table 1: Potential Analytical Techniques for Nitro-PAHs

Analytical Technique Detector Applicability to Environmental Samples
High-Performance Liquid Chromatography (HPLC) Fluorescence, UV, Mass Spectrometry (MS) Widely used for nitro-PAHs in various matrices. researchgate.net
Gas Chromatography (GC) Mass Selective Detector (MSD) Suitable for the analysis of volatile and semi-volatile nitro-PAHs.
Voltammetry Electrochemical Demonstrated for 9-nitroanthracene in water. researchgate.net

Future Research Directions and Emerging Avenues for 1 Hydroxy 5 Nitroanthracene 9,10 Dione

Exploration of Novel Synthetic Methodologies for Enhanced Functionalization

The future synthesis of 1-hydroxy-5-nitroanthracene-9,10-dione and its analogs is moving beyond traditional methods toward more sophisticated and versatile strategies. While the primary route involves the nitration of 1-hydroxyanthraquinone (B86950), future research will likely focus on methodologies that offer greater control and the ability to introduce a wider range of functional groups. vulcanchem.com

Key areas for exploration include:

Advanced Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, represent a powerful tool for creating C-C and C-N bonds. nih.gov These methods could be adapted to introduce aryl, alkyl, or amino groups to the anthraquinone (B42736) core, starting from halogenated precursors of this compound. This would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties. nih.gov

Direct C-H Functionalization: Emerging techniques in C-H activation could provide a more atom-economical approach to modifying the anthraquinone skeleton, bypassing the need for pre-functionalized starting materials.

Continuous-Flow Synthesis: Modern continuous-flow methods offer enhanced safety, efficiency, and scalability for reactions involving hazardous reagents like nitric acid or high-pressure conditions, such as ammonolysis. mdpi.com Applying this technology to the nitration of 1-hydroxyanthraquinone or subsequent functionalization steps could lead to higher yields and purity. mdpi.com

Biocatalysis: The use of enzymes to catalyze specific reactions could offer unparalleled selectivity and milder reaction conditions, reducing the environmental impact of synthesis.

A comparative table of potential synthetic methods is presented below.

MethodologyPotential AdvantageTarget BondsRelevant Precursor
Suzuki-Miyaura CouplingVersatile C-C bond formationC-CHalo-anthraquinones
Buchwald-Hartwig AminationDirect aminationC-NHalo-anthraquinones
Mannich ReactionAminoalkylationC-CActivated anthraquinones colab.ws
Continuous-Flow NitrationImproved safety and controlC-N (Nitro Group)1-Hydroxyanthraquinone
Diazotization/HydrolysisFunctional group interconversionC-O1-Amino-5-nitroanthraquinone vulcanchem.com

Advanced Computational Approaches for Deeper Mechanistic Understanding (e.g., Quantum Computing in Chemistry)

Understanding the electronic structure and reactivity of this compound is fundamental to predicting its behavior and designing new applications. Advanced computational methods are poised to provide unprecedented insight.

Density Functional Theory (DFT): DFT calculations are already used to predict the antioxidant activity and redox potentials of anthraquinone derivatives by analyzing parameters like HOMO-LUMO energy gaps. rsc.orgmdpi.com Future studies will likely employ DFT to model reaction pathways for the functionalization of this compound, predict its spectroscopic properties, and understand its interaction with biological targets. mdpi.com

Quantum Computing: As quantum computing matures, it promises to overcome the limitations of classical computers in solving complex quantum mechanical problems. aps.orgaps.org For a molecule like this compound, quantum algorithms could provide highly accurate calculations of its electronic ground and excited states. arxiv.orgarxiv.org This would enable a deep understanding of its photophysical processes, reaction mechanisms, and non-covalent interactions, which are currently challenging to model with perfect accuracy. aps.orgchemrxiv.org This enhanced understanding is crucial for designing molecules with specific optical or catalytic properties. aps.org

Computational MethodApplication Area for this compoundPotential Insights
Density Functional Theory (DFT)Reaction modeling, Spectroscopic prediction, Redox potential calculationMechanistic pathways, UV-Vis spectra, Electrochemical behavior rsc.org
Time-Dependent DFT (TD-DFT)Excited state propertiesPhotophysical behavior, color prediction, fluorescence
Quantum Monte CarloHigh-accuracy energy calculationsPrecise bond energies and reaction barriers
Quantum Computing (Future)Electronic structure, Reaction dynamics"Exact" solutions to the Schrödinger equation, complex mechanism simulation aps.orgarxiv.org

Investigation of New Molecular Targets and Pathways for In Vitro Studies

The structural motifs within this compound suggest a range of potential biological activities that can be explored through in vitro studies. Research on similar nitroaromatic and anthraquinone compounds points toward several promising avenues.

Enzyme Inhibition: Many anthraquinone derivatives are known to inhibit enzymes. Future research could screen this compound against various kinases, topoisomerases, or tyrosinase, which are common targets for anticancer and other therapeutic agents. nih.gov

G-Quadruplex DNA Binding: The planar aromatic structure of the anthraquinone core is ideal for intercalation into DNA structures. Specifically, its potential to bind to and stabilize G-quadruplex (G4) structures in gene promoters, such as that of the c-Myc oncogene, is a key area for future investigation. nih.gov

Modulation of Cellular Signaling: The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). vulcanchem.com In vitro studies could investigate how this compound affects cellular redox homeostasis and related signaling pathways, such as apoptosis, autophagy, and inflammatory responses. mdpi.com Flow cytometry and Western blotting would be crucial techniques to elucidate these mechanisms. mdpi.com

Integration into Hybrid Materials and Nanocomposites

The incorporation of this compound into larger material architectures could unlock novel functionalities. Its rigid structure and potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) make it an attractive building block for hybrid materials.

Functionalized Polymers: The compound can be chemically grafted onto polymer backbones to create materials with enhanced thermal stability, specific optical properties, or redox activity.

Metal-Organic Frameworks (MOFs): Derivatives of this molecule could serve as organic linkers in the construction of MOFs. The resulting materials could have applications in gas storage, catalysis, or chemical sensing, with the anthraquinone unit providing a redox-active or chromophoric center.

Nanoparticle Surface Modification: Attaching this compound to the surface of nanoparticles (e.g., gold, silica, quantum dots) could create functional nanocomposites. These materials could be used as targeted drug delivery vehicles, sensors, or components in electronic devices.

Development of Smart Materials Based on Redox and Photophysical Properties

"Smart materials" that respond to external stimuli are at the forefront of materials science. The inherent properties of this compound make it a prime candidate for this field.

Redox-Responsive Systems: The redox activity of the quinone and nitro moieties can be harnessed to create materials that change their properties (e.g., color, solubility, conformation) in response to an electrochemical potential or chemical reductants/oxidants. This is particularly relevant for the development of electrodes for organic batteries or electrochemical sensors. rsc.org

Photochromic and Electrochromic Materials: The extended π-conjugated system of the anthraquinone core results in strong absorption in the UV-Vis region. vulcanchem.com Chemical modification could lead to derivatives that exhibit photochromism (light-induced color change) or electrochromism (potential-induced color change), making them suitable for applications in smart windows, displays, and optical data storage. colab.ws

Chemosensors: The hydroxyl and nitro groups can act as binding sites for specific ions or molecules. This interaction could perturb the electronic structure of the anthraquinone system, leading to a detectable change in its fluorescence or absorption spectrum. This forms the basis for highly sensitive and selective chemosensors. colab.ws

Q & A

Basic: What synthetic strategies are effective for producing 1-Hydroxy-5-nitroanthracene-9,10-dione with high purity?

Methodological Answer:
The synthesis typically involves nitration of 1-hydroxyanthracene-9,10-dione under controlled conditions. A two-step protocol is recommended:

Nitration : Use a mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C for 4 hours to introduce the nitro group at position 2.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves ≥95% purity. Yield optimization requires stoichiometric control (1:1.2 molar ratio of precursor to nitrating agent).
Characterization : Confirm structure via ¹H/¹³C NMR (δ 12.3 ppm for phenolic -OH, δ 8.1–8.4 ppm for aromatic protons) and HPLC (retention time: 6.8 min, C18 column, methanol/water 70:30) .**

Advanced: How does the nitro group at position 5 influence electronic structure and redox behavior compared to other substituents?

Methodological Answer:
The nitro group induces significant electron withdrawal, altering the anthraquinone core’s redox properties:

  • Cyclic Voltammetry : Two reduction peaks at -0.45 V and -0.78 V (vs. Ag/AgCl) correspond to sequential electron transfers, stabilized by nitro’s electron-deficient nature.
  • DFT Calculations : HOMO-LUMO gap narrows by 0.8 eV compared to non-nitrated derivatives, enhancing semiquinone radical stability.
  • Comparative Data : Hydroxy-nitro derivatives exhibit 150 mV cathodic shifts in reduction potentials relative to hydroxy-chloro analogs .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • FT-IR : Confirm nitro (-NO₂) stretch at 1520 cm⁻¹ and phenolic -OH at 3300 cm⁻¹.
  • ¹H NMR : Aromatic protons appear as a doublet (J = 8.5 Hz) at δ 8.2–8.4 ppm, with deshielding due to nitro’s meta-directing effect.
  • HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) for purity assessment. ESI-MS shows [M-H]⁻ ion at m/z 280.2 .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR shifts) in substituted anthracene-9,10-diones?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

Variable Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol) by observing peak coalescence at elevated temperatures.

Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.

X-ray Crystallography : Resolve ambiguities via solid-state structure determination, as demonstrated for 2,6-disubstituted anthraquinones .

Advanced: What DNA-binding mechanisms are proposed for this compound, and how are they validated?

Methodological Answer:
The compound likely intercalates via a threading mode, as shown for structurally similar anthraquinones:

  • Thermal Denaturation : ΔTₘ of 8.2°C (calf thymus DNA, 1:1 molar ratio) indicates strong intercalation.
  • Molecular Modeling : Docking studies (AutoDock Vina) suggest the nitro group anchors in the minor groove, while the hydroxy interacts with major groove bases.
  • Kinetic Analysis : Stopped-flow experiments reveal slow dissociation (k = 1.2 × 10³ M⁻¹s⁻¹), consistent with groove-spanning binding .

Basic: What in vitro assays are suitable for evaluating the compound’s cytotoxicity?

Methodological Answer:
Standardized protocols include:

MTT Assay : Incubate with HeLa cells (48 hours, 37°C), measure IC₅₀ via absorbance at 570 nm.

ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) generation.

Apoptosis Markers : Western blotting for caspase-3 activation.
Note : Include positive controls (e.g., doxorubicin) and normalize to solvent-only treated cells .

Advanced: What environmental degradation pathways are documented for nitro-substituted anthracene-9,10-diones?

Methodological Answer:
Nitroanthraquinones undergo photodegradation and atmospheric oxidation:

  • Photolysis : UV irradiation (λ = 365 nm) in aqueous media produces 5-nitroso and 5-amino derivatives.
  • Fog Processing : Nitro groups enhance adsorption onto PM₂.₅, with subsequent oxidation to oxy-PAHs (e.g., anthracene-9,10-dione-1,5-diol) observed in smog-fog cycles .

Advanced: How do computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:
Validated approaches include:

Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EYA3 phosphatase) using AMBER force fields.

Free Energy Perturbation (FEP) : Calculate binding energy differences (±1.2 kcal/mol accuracy) for nitro vs. non-nitro analogs.

Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors at positions 1 and 5) using Schrödinger’s Phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.